molecular formula C12H23NO4S B8283166 Ethyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate

Ethyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate

Cat. No. B8283166
M. Wt: 277.38 g/mol
InChI Key: WWZRWNHXWZVMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079878B2

Procedure details

N,N-diisopropylamine (78 g, 770 mmol) was dissolved in anhydrous THF (200 mL) and cooled to −78° C. under nitrogen. Butyl lithium (2.5M solution in hexane, 297 mL, 743 mmol) was added drop-wise. The reaction was removed from the cooling bath for 30 minutes, then re-cooled to −78° C. A solution of ethyl propionate (72.8 g, 713 mmol) in anhydrous THF (200 mL) was added drop-wise and the reaction allowed to stir at room temperature for 1 hour. The reaction was cooled to −78° C. once again and a solution of 2-methyl-N-oxetan-3-ylidenepropane-2-sulfinamide (Preparation 39, 50 g, 285 mmol) in anhydrous THF (200 mL) was added drop-wise. The reaction was stirred at between −40° C. and −60° C. for 4 hours before being quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer was dried over MgSO4 and concentrated in vacuo. Purification by silica gel column chromatography (ethyl acetate elution) was not successful. The title compound was obtained as a yellow oil (40 g, 51% yield) and used without further purification.
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
297 mL
Type
reactant
Reaction Step Two
Quantity
72.8 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
51%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:14][CH3:15].[CH3:20][C:21]([S:24]([N:26]=[C:27]1[CH2:30][O:29][CH2:28]1)=[O:25])([CH3:23])[CH3:22]>C1COCC1>[C:21]([S:24]([NH:26][C:27]1([CH:14]([CH3:15])[C:13]([O:17][CH2:18][CH3:19])=[O:16])[CH2:30][O:29][CH2:28]1)=[O:25])([CH3:20])([CH3:22])[CH3:23]

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
297 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
72.8 g
Type
reactant
Smiles
C(CC)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
CC(C)(C)S(=O)N=C1COC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was removed from the cooling bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to −78° C. once again
STIRRING
Type
STIRRING
Details
The reaction was stirred at between −40° C. and −60° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before being quenched with a saturated aqueous solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by silica gel column chromatography (ethyl acetate elution)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)S(=O)NC1(COC1)C(C(=O)OCC)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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